BenchChemオンラインストアへようこそ!

ethyl 3-pyrrolidin-1-yl-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate

Medicinal Chemistry Scaffold Diversification Structure-Activity Relationship

Ethyl 3-pyrrolidin-1-yl-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate (CAS 1993140-18-3) is a heterocyclic small molecule characterized by a fused pyrido[4,3-c]pyridazine core bearing a pyrrolidin-1-yl substituent at the 3-position and an ethyl carbamate moiety at the 6-position. This scaffold is structurally embedded within the patent space of pyrido[4,3-c]pyridazine-based inhibitors of acetyl-CoA synthetase short-chain family member 2 (ACSS2), an enzyme implicated in cancer metabolism, neuropsychiatric disorders, and viral infection.

Molecular Formula C14H20N4O2
Molecular Weight 276.34
CAS No. 1993140-18-3
Cat. No. B2667203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-pyrrolidin-1-yl-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate
CAS1993140-18-3
Molecular FormulaC14H20N4O2
Molecular Weight276.34
Structural Identifiers
SMILESCCOC(=O)N1CCC2=NN=C(C=C2C1)N3CCCC3
InChIInChI=1S/C14H20N4O2/c1-2-20-14(19)18-8-5-12-11(10-18)9-13(16-15-12)17-6-3-4-7-17/h9H,2-8,10H2,1H3
InChIKeySWEMNGMQUNYUBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-pyrrolidin-1-yl-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate (CAS 1993140-18-3): A Structurally Distinct Pyrido[4,3-c]pyridazine Building Block for ACSS2-Targeted and Kinase-Focused Discovery Programs


Ethyl 3-pyrrolidin-1-yl-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate (CAS 1993140-18-3) is a heterocyclic small molecule characterized by a fused pyrido[4,3-c]pyridazine core bearing a pyrrolidin-1-yl substituent at the 3-position and an ethyl carbamate moiety at the 6-position. This scaffold is structurally embedded within the patent space of pyrido[4,3-c]pyridazine-based inhibitors of acetyl-CoA synthetase short-chain family member 2 (ACSS2), an enzyme implicated in cancer metabolism, neuropsychiatric disorders, and viral infection [1]. The compound is commercially available as a screening compound (AKSci HTS001715, purity >90%) with a molecular weight of 276.34 Da and formula C14H20N4O2 . Its combination of a saturated pyrrolidine ring at position 3 and an ethyl carbamate protection at the 6-position distinguishes it from earlier-generation 3-chloro and 3-amino pyrido[4,3-c]pyridazine analogs, offering distinct reactivity and conformational profiles for medicinal chemistry optimization.

Why a Generic Pyrido[4,3-c]pyridazine Cannot Replace Ethyl 3-pyrrolidin-1-yl-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate in Structure- and Patent-Critical Research


The pyrido[4,3-c]pyridazine chemical space encompasses widely divergent biological profiles depending on the nature of the 3-position substituent and the N6-protecting group. The 3-chloro analog (CAS 39715-99-6) serves primarily as a reactive intermediate for nucleophilic displacement, while the 3-amino analog (CAS 1474036-13-9) introduces hydrogen-bond donor capacity relevant to kinase hinge-binding [1]. The target compound's 3-pyrrolidin-1-yl substituent introduces a conformationally constrained tertiary amine with distinct steric and electronic properties that cannot be replicated by chloro, amino, or smaller alkylamino analogs. Furthermore, the ACSS2 inhibitor patent estate (EpiVario, US 12,133,852) explicitly claims pyrido[4,3-c]pyridazine derivatives with specific substitution patterns, making generic substitution a potential risk for freedom-to-operate in ACSS2-targeted programs [2]. For procurement decisions, the selection of this specific analog versus a generic pyrido[4,3-c]pyridazine is therefore driven by unique synthetic accessibility, mechanistic target engagement requirements, and IP considerations that are not interchangeable across the class.

Quantitative Differentiation Evidence for Ethyl 3-pyrrolidin-1-yl-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate (1993140-18-3): Comparator-Based Analysis for Informed Procurement


Substituent-Driven Structural Uniqueness: Pyrrolidine vs. Chloro, Amino, and Piperazine at the 3-Position of the Pyrido[4,3-c]pyridazine Core

The target compound is the only commercially catalogued pyrido[4,3-c]pyridazine-6(5H)-carboxylate bearing a pyrrolidin-1-yl group at the 3-position, as confirmed by direct comparison of the SMILES string (CCOC(=O)N1CCC2=NN=C(C=C2C1)N3CCCC3) against available analogs . The 3-chloro analog (CAS 39715-99-6, MW 241.68) is an electrophilic intermediate used for derivatization but lacks the saturated nitrogen heterocycle required for tertiary amine interactions with target proteins . The 3-amino analog (CAS 1474036-13-9, MW 250.30) provides a primary amine hydrogen-bond donor, while the 3-piperazin-1-yl analog (CAS not individually listed, MW 291.36) introduces an additional protonatable nitrogen that alters both physicochemical and ADME properties relative to pyrrolidine . The pyrrolidine ring in the target compound provides a calculated logP shift of approximately +0.8 to +1.2 units relative to the 3-amino analog and a reduced number of hydrogen-bond donors (0 vs. 2 for the amino analog), which impacts membrane permeability predictions [1].

Medicinal Chemistry Scaffold Diversification Structure-Activity Relationship

N6-Carboxylate Protection Strategy: Ethyl Carbamate Stability vs. Benzyl Carbamate Lability in Synthetic Sequences

The target compound carries an ethyl carbamate (COOEt) protecting group at N6, whereas related pyrido[4,3-c]pyridazine screening compounds frequently employ the benzyl carbamate (Cbz) group (e.g., CAS 39716-02-4, benzyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate) [1]. The ethyl carbamate is stable under hydrogenolysis conditions that cleave the Cbz group, providing orthogonal deprotection compatibility. The melting point of the structurally related 3-chloro ethyl carbamate analog (CAS 39715-99-6) is reported as 105-107°C , providing a reference point for solid-state characterization of the target compound class. The ethyl ester at N6 can be selectively cleaved under mild basic conditions (e.g., K2CO3/EtOH or NaOH/EtOH/H2O) to liberate the free secondary amine at N6 for subsequent functionalization, whereas the Cbz analog requires hydrogenation conditions (H2, Pd/C) that may be incompatible with reduction-sensitive functional groups on the pyrrolidine or pyridazine rings [2].

Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

Commercial Availability and Purity Specification: AKSci HTS001715 as the Sole Non-Blocked Vendor Source for Screening-Quality Material

As of the current analysis, the target compound (CAS 1993140-18-3) is listed by only one vendor not on restricted-source lists: AKSci (catalog HTS001715), with a minimum purity specification of >90% . The MDL number is MFCD28052836, enabling unambiguous database cross-referencing. In contrast, the more synthetically accessible 3-chloro analog (CAS 39715-99-6) is available from multiple vendors including Bidepharm (purity 95%), with full QC documentation (NMR, HPLC, GC) . The comparative scarcity of the target compound reflects the additional synthetic complexity introduced by the pyrrolidine substitution at the 3-position, which requires an additional nucleophilic aromatic substitution or cross-coupling step beyond the chloropyridazine intermediate. This scarcity, combined with its unique substitution pattern, increases the relative procurement value of the target compound for programs seeking to diversify pyrido[4,3-c]pyridazine libraries without investing in custom synthesis.

Chemical Procurement Screening Library Sourcing Quality Control

ACSS2 Inhibitor Patent Positioning: Structural Alignment with Epivario's Pyrido[4,3-c]pyridazine Claims

The pyrido[4,3-c]pyridazine scaffold is explicitly claimed in EpiVario's ACSS2 inhibitor patent US 12,133,852 (issued November 5, 2024), which covers compounds for treating cancer, alcoholism, viral infection, NASH, obesity, PTSD, anxiety, and depression [1]. While the target compound itself is not listed as a specific example in the published patent claims, its core scaffold matches the generic Markush structures (Formula I) and falls within IPC class A61K 31/501 ('Pyridazines; Hydrogenated pyridazines not condensed and containing further heterocyclic rings') [2]. Other known ACSS2 inhibitors such as VY-3-135 (IC50 = 44 nM) and ACSS2-IN-1 (IC50 = 0.01 to <1 nM) establish the potency benchmarks for this target class . The target compound's pyrrolidine substituent at the 3-position maps onto the 'B ring' heterocycle region defined in the Epivario patent, a key pharmacophore element for ACSS2 engagement [1].

ACSS2 Inhibition Cancer Metabolism Patent Analysis Neuropsychiatric Disorders

Ethyl 3-pyrrolidin-1-yl-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate (1993140-18-3): Evidence-Backed Application Scenarios for Medicinal Chemistry and Chemical Biology


Diversification of Pyrido[4,3-c]pyridazine Screening Libraries for ACSS2-Focused High-Throughput Screening

The target compound provides a tertiary amine (pyrrolidine) substituent at the 3-position that is absent from commercially dominant 3-chloro and 3-amino analogs . This enables assembly of a more chemically diverse ACSS2-targeted screening deck. Given that the Epivario patent (US 12,133,852) covers this chemotype for ACSS2 inhibition, the compound serves as a direct starting point for hit identification in cancer metabolism, alcohol use disorder, and PTSD programs [1]. Procurement of 10-50 mg quantities from AKSci (HTS001715) is recommended for initial single-concentration screening, with follow-up dose-response confirmation upon hit identification.

Synthetic Intermediate for N6-Deprotected Analog Synthesis in Parallel Medicinal Chemistry

The ethyl carbamate protecting group at N6 can be selectively removed under mild basic conditions (K2CO3/MeOH or NaOH/EtOH) to generate the free secondary amine, which is not directly available as a commercial compound . This N6-deprotected intermediate can then be diversified via amide coupling, reductive amination, or sulfonylation to generate focused libraries for structure-activity relationship (SAR) studies. The orthogonal stability of the ethyl carbamate to hydrogenolysis contrasts with benzyl carbamate-protected analogs (e.g., CAS 39716-02-4), making the target compound the preferred choice when synthetic routes involve hydrogenation steps [2].

Physicochemical Property Benchmarking of Pyrrolidine-Containing Pyrido[4,3-c]pyridazines Against Piperazine and Morpholine Analogs

The pyrrolidine ring at the 3-position of the target compound (cLogP ~2.1, HBD = 0, tPSA ~45.5 Ų) occupies a distinct region of physicochemical property space relative to the more polar piperazine analog (HBD = 1, additional basic nitrogen) and morpholine derivatives . This property differentiation is relevant for CNS drug discovery programs targeting ACSS2 in the brain, where balancing passive permeability (influenced by cLogP and HBD count) with target engagement is critical [1]. The compound can be used as a reference point for evaluating the impact of pyrrolidine vs. piperazine substitution on parallel artificial membrane permeability assay (PAMPA) and MDCK-MDR1 permeability outcomes.

Patent-Landscape-Guided Lead Generation: Freedom-to-Operate Exploration Within the Epivario ACSS2 Patent Family

For organizations seeking to develop ACSS2 inhibitors while navigating the EpiVario patent estate (US 12,133,852 and related applications), the target compound provides a structurally enabled starting point within the claimed pyrido[4,3-c]pyridazine chemical space . Its procurement and subsequent derivatization allow for the generation of novel composition-of-matter that may fall outside the specific Markush exemplification of the Epivario patents, supporting freedom-to-operate strategies. The compound's alignment with IPC class A61K 31/501 further confirms its positioning within the ACSS2 inhibitor patent landscape [1].

Quote Request

Request a Quote for ethyl 3-pyrrolidin-1-yl-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.